molecular formula C9H10F3N5 B12192407 N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12192407
M. Wt: 245.20 g/mol
InChI Key: LCZBJNURPUXDBI-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound belonging to the class of triazolopyridazines This compound is characterized by the presence of a trifluoromethyl group and an isopropyl group attached to a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:

    N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the amine group, resulting in different chemical and biological properties.

    N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring, leading to variations in reactivity and applications.

    N-(propan-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridine:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F3N5

Molecular Weight

245.20 g/mol

IUPAC Name

N-propan-2-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C9H10F3N5/c1-5(2)13-6-3-4-7-14-15-8(9(10,11)12)17(7)16-6/h3-5H,1-2H3,(H,13,16)

InChI Key

LCZBJNURPUXDBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN2C(=NN=C2C(F)(F)F)C=C1

Origin of Product

United States

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